molecular formula C9H17NO4 B558362 Boc-L-beta-homoalanine CAS No. 158851-30-0

Boc-L-beta-homoalanine

Cat. No.: B558362
CAS No.: 158851-30-0
M. Wt: 203,24 g/mole
InChI Key: PYNDHEONPQYIAN-LURJTMIESA-N
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Description

Boc-L-beta-homoalanine is a noteworthy derivative of beta-homoalanine and serves as an essential constituent in the production of peptides and mimics . It is also known as Boc-L-β-HomoAla-OH or (S)-3-(Boc-amino)butyric acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known to be used as a building block for peptide synthesis . More detailed information about its synthesis might be available in specialized chemical literature or databases.


Physical and Chemical Properties Analysis

This compound appears as a white to off-white powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is predicted to be 339.5±25.0 °C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Polymerization

Boc-L-beta-homoalanine is pivotal in the synthesis of optically active beta-amino acid N-carboxyanhydrides (beta-NCAs), through the cyclization of N(beta)-Boc beta-amino acids. The formation of beta-NCAs is a crucial step, leading to the polymerization of these molecules into optically active poly(beta-peptides), which exhibit stable chiral conformations in solution. For instance, helical oligo(L-beta-homophenylalanine) is synthesized through the polymerization of its N-carboxyanhydride, demonstrating the compound's significance in the synthesis of optically active materials (Cheng, Ziller, & Deming, 2000).

Enzymatic Synthesis and Application in Medicine

This compound is involved in enzymatic processes for synthesizing non-natural amino acids like l-homoalanine, which is not commonly found in humans or microorganisms. l-homoalanine plays a crucial role in manufacturing various medically important antiepileptic and antituberculosis drugs. Enzymatic synthesis methods, like the coimmobilization of enzymes (Aspergillus flavipes l-methioninase and glutamate dehydrogenase) on specific substrates (polyacrylamide and chitosan), have been utilized to synthesize l-homoalanine from l-methionine. Such processes not only demonstrate the versatility of this compound in enzymatic synthesis but also highlight its importance in producing pharmaceutical compounds (El-Sayed, Yassin, & Ibrahim, 2015).

Radiolabeling and Cancer Imaging

In the domain of medical imaging, particularly positron emission tomography (PET), derivatives of this compound, like homoalanine derivatives synthesized from N-Cbz-l-homoserine lactone, have been labeled with radioisotopes (e.g., (68)Ga). These derivatives exhibit significant uptake in cancer cells compared to controls, and PET imaging studies have shown high tumor uptake. Such applications underscore the potential of this compound derivatives in cancer diagnosis and imaging, highlighting the compound's significance beyond basic synthesis and polymerization (Shetty et al., 2010).

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDHEONPQYIAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420711
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158851-30-0
Record name Boc-L-beta-homoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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